

# Navigating Sensory Sensitivities During ADOS-2 Assessments: A Technical Support Center

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ADOS

Cat. No.: B8022684

[Get Quote](#)

For researchers, scientists, and drug development professionals utilizing the Autism Diagnostic Observation Schedule, Second Edition (**ADOS-2**), addressing the sensory sensitivities of participants is crucial for obtaining valid and reliable data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help navigate these challenges while maintaining the integrity of the assessment.

## Troubleshooting Guide: Managing Sensory-Related Issues During ADOS-2 Administration

This guide addresses specific sensory-related problems that may arise during an **ADOS-2** assessment and offers potential solutions.

Problem	Potential Causes	Recommended Actions	Considerations
Participant is visually overwhelmed (e.g., squinting, covering eyes, avoiding looking at materials).	<ul style="list-style-type: none"><li>- Hypersensitivity to fluorescent lighting.</li><li>- Visual clutter in the assessment room.</li><li>- Bright colors or patterns on materials or clothing.</li></ul>	<ul style="list-style-type: none"><li>- Lighting: If possible, use natural light or incandescent lamps instead of fluorescent overheads. If not possible, consider a room with dimmable lights.</li><li>- Environment: Ensure the assessment room is free of unnecessary clutter.<sup>[1]</sup> Position the participant so they are not facing a window with bright sunlight or distracting movement.</li><li>- Materials: Present only the necessary materials for the current task.</li></ul>	<ul style="list-style-type: none"><li>- Document any modifications to the lighting.</li><li>- Note the participant's visual sensitivities and how they manifested.</li></ul>
Participant is distressed by auditory stimuli (e.g., covering ears, making repetitive vocalizations to block out sound).	<ul style="list-style-type: none"><li>- Hypersensitivity to ambient noises (e.g., HVAC system, sounds from outside the room).</li><li>- Examiner's tone or volume of voice.</li><li>- Noises from the assessment materials themselves.</li></ul>	<ul style="list-style-type: none"><li>- Environment: Choose the quietest available assessment room. Use a white noise machine if it helps to mask jarring external sounds.</li><li>- Examiner's Voice: Speak in a calm, neutral, and moderately pitched voice.</li><li>- Materials: Introduce noisy toys or materials gradually.</li></ul>	<ul style="list-style-type: none"><li>- Note any consistent auditory triggers.</li><li>- Document the use of a white noise machine or any other environmental sound modifications.</li></ul>

		<p>Allow the participant to investigate the sound-making object before initiating the task.</p>	
<p>Participant shows tactile defensiveness (e.g., pulling away from touch, refusing to handle certain textures).</p>	<p>- Hypersensitivity to the texture of assessment materials (e.g., sticky putty, rough surfaces).- Discomfort with the texture of seating or the floor.- Aversion to accidental or intentional touch from the examiner.</p>	<p>- Materials: Offer alternative materials with different textures if the core function of the task is not compromised. Allow the participant to use a tool (e.g., a pointer) to interact with an object they are hesitant to touch.- Environment: Be mindful of the participant's comfort with the seating. Allow for seating alternatives if necessary (e.g., a floor mat).- Interaction: Minimize physical contact unless essential for the administration of a specific item.</p>	<p>- Thoroughly document any modifications to materials or interaction style.- Note the specific textures that elicited a negative response.</p>
<p>Participant is under-responsive or seeking intense sensory input (e.g., crashing into furniture, constant movement, mouthing objects).</p>	<p>- Hyposensitivity to proprioceptive and vestibular input.- Seeking sensory input to self-regulate.</p>	<p>- Breaks: Incorporate movement breaks between tasks.[2][3] Simple activities like jumping jacks or wall pushes can be effective.- Seating: Consider alternative</p>	<p>- Differentiate between behaviors that are solely for self-regulation and those that interfere with the assessment.- Document the types and frequency of</p>

		<p>seating that allows for movement, such as a wobble cushion, if it does not invalidate the specific task requirements.-</p> <p>Fidgets: Allow the use of a small, silent fidget toy during periods of instruction or when the participant's hands are not required for a task.</p>	<p>sensory-seeking behaviors and the strategies used to manage them.</p>
Participant is overwhelmed and approaching a meltdown.	- Cumulative sensory overload.- Anxiety related to the assessment situation.	<p>- Proactive De-escalation: Be attuned to early signs of distress (e.g., increased stimming, changes in breathing). [4]- Offer a Break: Suggest a short break in a quiet, calming space.[2]- Simplify Demands: If possible, temporarily reduce the complexity of the interaction.</p>	<p>- Prioritize the well-being of the participant. It is better to pause or reschedule than to continue with an invalid assessment.- Document the precursors to the meltdown and the steps taken to de-escalate.</p>

## Frequently Asked Questions (FAQs)

Q1: Can I modify the **ADOS-2** administration to accommodate sensory sensitivities?

A1: The **ADOS-2** is a standardized assessment, and modifications should be approached with caution to avoid invalidating the results. However, the publisher, WPS, notes that while the provided language should be followed closely, it can be adapted to ensure the participant's understanding.[5] Minor accommodations to the environment that do not alter the core tasks

are generally more acceptable.<sup>[1]</sup> Any and all accommodations must be thoroughly documented.

Q2: What types of environmental modifications are permissible?

A2: Creating a sensory-friendly environment is a key first step.<sup>[6]</sup> This can include:

- Minimizing distractions: The assessment room should be quiet and free of visual clutter.<sup>[1]</sup>
- Adjusting lighting: Opt for natural or incandescent light over fluorescent lighting where possible.
- Controlling auditory stimuli: Choose a quiet room and consider a white noise machine to mask disruptive external sounds.

Q3: Can the participant use sensory tools like a weighted blanket or noise-canceling headphones during the assessment?

A3: The use of sensory tools is not explicitly addressed in the **ADOS-2** manual. The guiding principle should be whether the tool fundamentally changes the nature of the assessed behavior. For example, noise-canceling headphones would interfere with tasks requiring auditory response. A weighted vest might be acceptable if it helps with regulation and doesn't restrict movement required for tasks. The use of such tools should be a clinical judgment, and it is imperative to document their use and the rationale.

Q4: How can I prepare a participant with known sensory sensitivities for the **ADOS-2**?

A4: Preparation can help ease anxiety and reduce the likelihood of sensory overload.

- Pre-assessment Information: If possible, gather information about the individual's specific sensory sensitivities beforehand using tools like the Sensory Profile.
- Rapport Building: Spend time building rapport before beginning the formal assessment.<sup>[7]</sup>
- Familiarization: Allow the individual to acclimate to the assessment room before starting.

Q5: What should I do if a participant's sensory needs prevent the completion of a task?

A5: If a task cannot be completed due to sensory sensitivities, this should be noted in the scoring. For example, if a participant refuses to touch the silly putty in Module 3 due to tactile defensiveness, you would code their response accordingly, noting the reason for the lack of engagement. It is important to differentiate between a refusal due to social reasons versus sensory reasons.

## Experimental Protocols

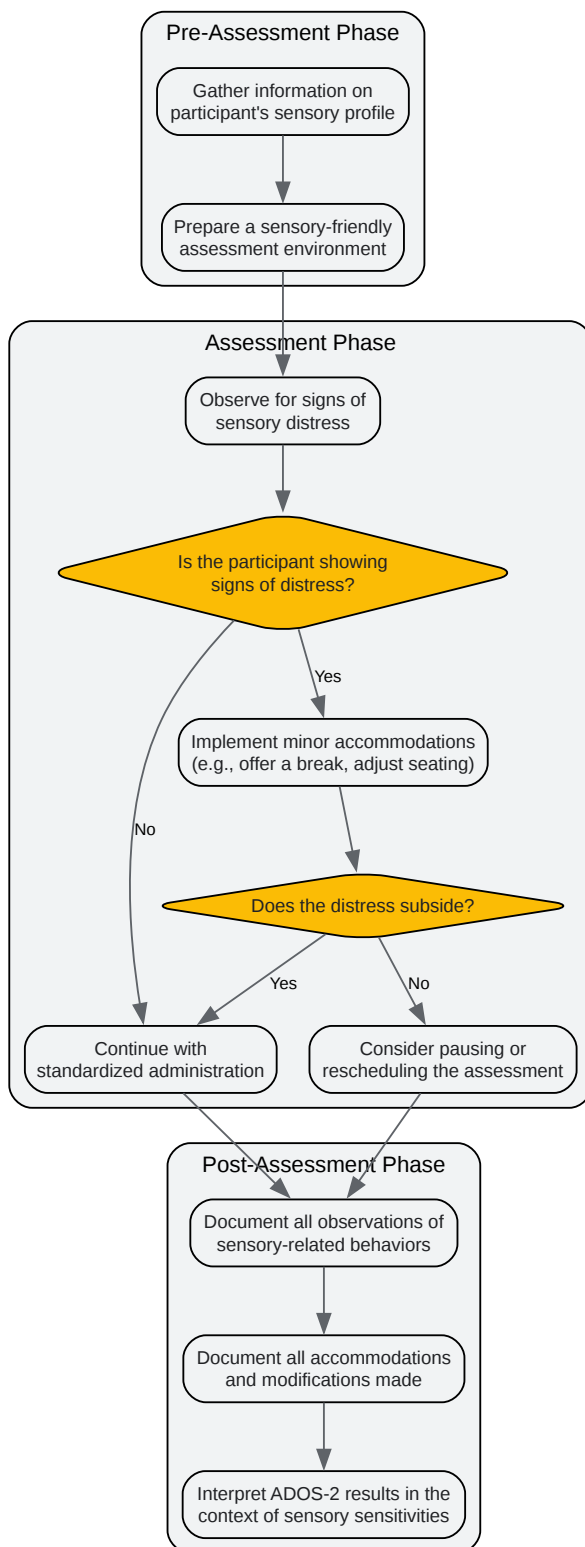
### Protocol for Creating a Sensory-Friendly **ADOS**-2 Assessment Environment

- Room Selection: Choose a quiet room, away from high-traffic areas, with minimal ambient noise.
- Visual Environment Setup:
  - Remove all non-essential items from the walls and surfaces.
  - Position the table and chairs to minimize visual distractions from windows or doorways.
  - If using artificial lighting, use lamps with warm-toned, non-flickering bulbs instead of overhead fluorescent lights.
- Auditory Environment Setup:
  - Close doors and windows to minimize external noise.
  - If necessary, use a white noise machine set to a low, constant volume.
- Materials Preparation:
  - Organize all **ADOS**-2 materials out of the participant's sight but within easy reach of the examiner.
  - Introduce only the materials for the current task to the participant.
- Pre-Assessment Checklist:

- Review any available sensory profiles or information about the participant's sensory needs.
- Have potential sensory support tools available (e.g., fidgets, different seating options) and make a clinical decision about their potential use.
- Plan for potential breaks in the assessment schedule.

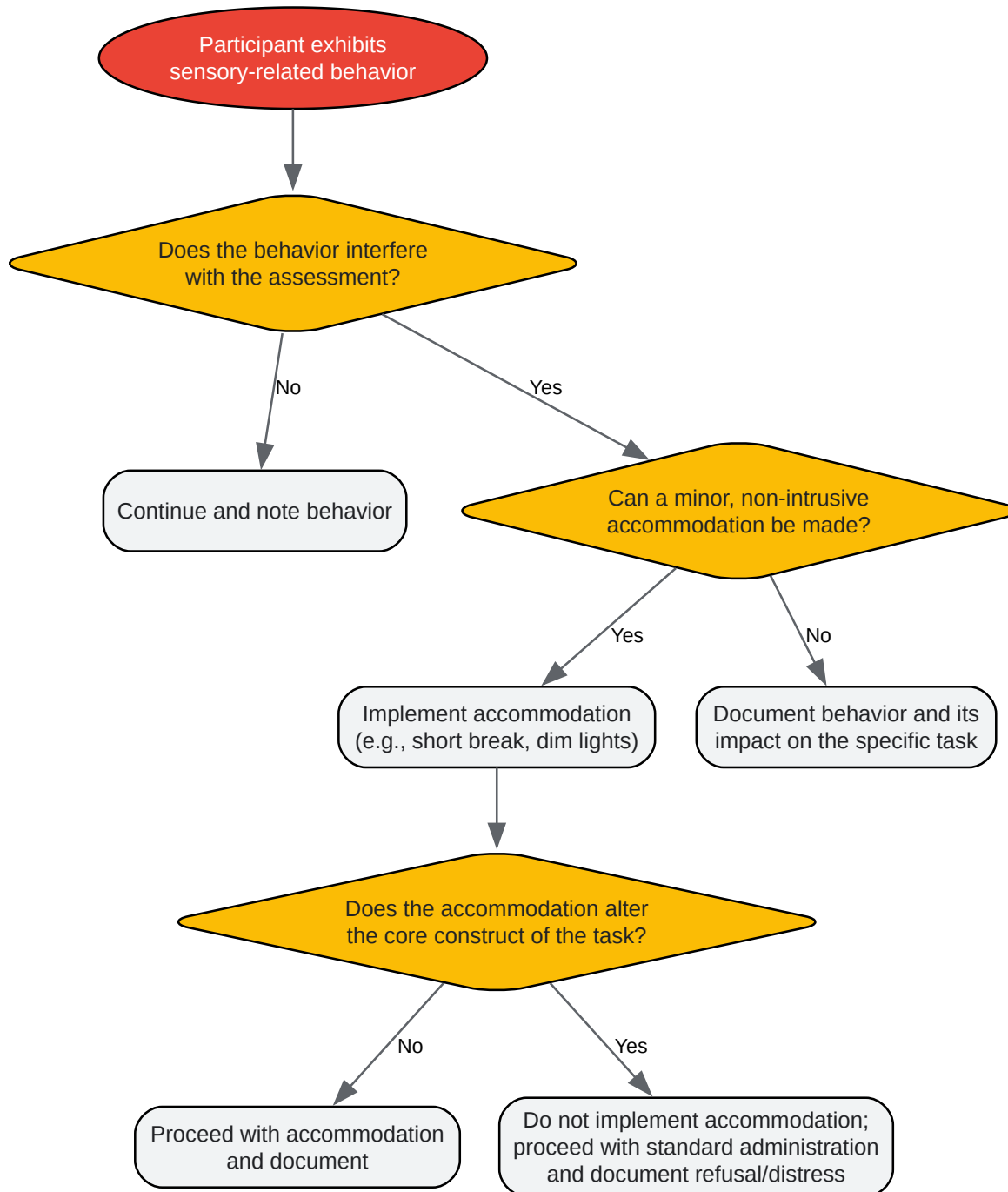
## Signaling Pathway and Workflow Diagrams

## Workflow for Addressing Sensory Sensitivities During ADOS-2





## Decision-Making Process for In-Assessment Accommodations



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Standardized Assessment Accommodations for Individuals with Intellectual Disability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accommodations For Students With Autism [skillbuildersaba.com]
- 3. Classroom Accommodations for Autism | Rising Above ABA [risingaboveaba.com]
- 4. m.youtube.com [m.youtube.com]
- 5. FAQs Home Page - ADOS-2, GSAP, and Continuing Education [wpspublish.com]
- 6. Best Practice Autism: Sensory Processing in Autism: Assessment & Intervention Strategies [bestpracticeautism.blogspot.com]
- 7. youtube.com [youtube.com]
- To cite this document: BenchChem. [Navigating Sensory Sensitivities During ADOS-2 Assessments: A Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8022684#addressing-sensory-sensitivities-during-ados-assessment]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)